2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group attached to an aniline moiety, and a pyridine ring linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
N-Methylation of Aniline: Aniline is reacted with methylating agents such as methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Sulfonylation: The N-methylated aniline is then treated with sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form the N-methylsulfonylaniline intermediate.
Acetamide Formation: The intermediate is further reacted with pyridine-3-carboxaldehyde to form the final product, this compound, through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl and pyridine groups can interact with active sites or binding pockets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
- 2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
- 2-(N-methylsulfonylanilino)-N-(quinolin-3-ylmethyl)acetamide
Uniqueness
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)18(14-7-3-2-4-8-14)12-15(19)17-11-13-6-5-9-16-10-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSUOOFTFWCPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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